molecular formula C7H3Br2F3 B1384725 3-Bromo-2,5,6-trifluorobenzyl bromide CAS No. 2149598-68-3

3-Bromo-2,5,6-trifluorobenzyl bromide

Cat. No.: B1384725
CAS No.: 2149598-68-3
M. Wt: 303.9 g/mol
InChI Key: HHEYZYOVPTXRSB-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzyl bromide typically involves the bromination of 2,5,6-trifluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl azides, benzyl thiols, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and benzoic acids.

    Reduction: The major product is 2,5,6-trifluorotoluene.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5,6-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with specific reactivity and properties, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYZYOVPTXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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